N-(6-piperidin-1-ylpyridin-3-yl)-1,4-dihydro-2,3-benzoxazine-3-carboxamide
Description
N-(6-piperidin-1-ylpyridin-3-yl)-1,4-dihydro-2,3-benzoxazine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a piperidine ring, a pyridine ring, and a benzoxazine ring, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
N-(6-piperidin-1-ylpyridin-3-yl)-1,4-dihydro-2,3-benzoxazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c24-19(23-13-15-6-2-3-7-16(15)14-25-23)21-17-8-9-18(20-12-17)22-10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11,13-14H2,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGLTLOMKVGEHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=C2)NC(=O)N3CC4=CC=CC=C4CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-piperidin-1-ylpyridin-3-yl)-1,4-dihydro-2,3-benzoxazine-3-carboxamide typically involves multiple steps, including the formation of the piperidine and pyridine rings, followed by the construction of the benzoxazine ring. One common method involves the halogen-metal exchange of the corresponding pyridinyl halides followed by borylation using trialkylborates . This method is favored for its reliability and cost-effectiveness in large-scale production.
Industrial Production Methods
Industrial production of this compound often employs palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This method is preferred due to its mild reaction conditions and high functional group tolerance, making it suitable for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(6-piperidin-1-ylpyridin-3-yl)-1,4-dihydro-2,3-benzoxazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Scientific Research Applications
N-(6-piperidin-1-ylpyridin-3-yl)-1,4-dihydro-2,3-benzoxazine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-piperidin-1-ylpyridin-3-yl)-1,4-dihydro-2,3-benzoxazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides . These compounds share structural similarities with N-(6-piperidin-1-ylpyridin-3-yl)-1,4-dihydro-2,3-benzoxazine-3-carboxamide, particularly in the presence of piperidine and benzoxazine rings.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
